2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide 2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941896-52-2
VCID: VC7527985
InChI: InChI=1S/C24H25FN2O/c1-27(2)23(21-12-14-22(25)15-13-21)17-26-24(28)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-15,23H,16-17H2,1-2H3,(H,26,28)
SMILES: CN(C)C(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F
Molecular Formula: C24H25FN2O
Molecular Weight: 376.475

2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide

CAS No.: 941896-52-2

Cat. No.: VC7527985

Molecular Formula: C24H25FN2O

Molecular Weight: 376.475

* For research use only. Not for human or veterinary use.

2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)acetamide - 941896-52-2

Specification

CAS No. 941896-52-2
Molecular Formula C24H25FN2O
Molecular Weight 376.475
IUPAC Name N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-phenylphenyl)acetamide
Standard InChI InChI=1S/C24H25FN2O/c1-27(2)23(21-12-14-22(25)15-13-21)17-26-24(28)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-15,23H,16-17H2,1-2H3,(H,26,28)
Standard InChI Key NUWOHQGIFKAKRO-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-phenylphenyl)acetamide under IUPAC rules. Its molecular formula is C24H25FN2O\text{C}_{24}\text{H}_{25}\text{FN}_2\text{O}, with a molar mass of 392.47 g/mol.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC NameN-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-phenylphenyl)acetamide
InChIInChI=1S/C24H25FN2O/c1-27(2)23(21-12-14-22(25)15-13-21)17-26-24(28)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-15,23H,16-17H2,1-2H3,(H,26,28)
SMILESCN(C)C(Cc1ccc(cc1)F)NC(=O)Cc2ccc(cc2)c3ccccc3

Synthesis and Reaction Pathways

Synthetic Route Design

The synthesis involves a multi-step approach:

Step 1: Biphenyl Intermediate Formation
A palladium-catalyzed Suzuki-Miyaura coupling between bromobenzene and phenylboronic acid generates the biphenyl core. This reaction typically employs Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 as the catalyst, potassium carbonate as the base, and toluene as the solvent under inert conditions .

Chemical Reactivity and Stability

Oxidation and Reduction Profiles

  • Oxidation: The dimethylamino group is susceptible to oxidation, forming N-oxide derivatives when treated with H2O2\text{H}_2\text{O}_2 or m-chloroperbenzoic acid (m-CPBA\text{m-CPBA}) .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the acetamide carbonyl to a methylene group, yielding a secondary amine .

Electrophilic Substitution

The biphenyl system undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the para positions due to electron-donating effects from the adjacent phenyl ring .

Industrial and Material Science Applications

Polymer and Coating Development

The biphenyl group’s rigidity and the fluorophenyl group’s hydrophobicity make this compound a candidate for high-performance polymers. Patents describe analogous acetamides as cross-linking agents in epoxy resins, improving thermal stability by 15–20% compared to non-fluorinated analogs .

Comparative Analysis with Structural Analogs

Table 2: Key Comparisons with Analogous Compounds

CompoundKey Structural DifferenceBioactivity (IC50_{50})Thermal Stability (°C)
2-([1,1'-Biphenyl]-4-yl)acetamideLacks fluorophenyl group>500 nM (CNS)180–190
N-(2-(Dimethylamino)ethyl)acetamideLacks biphenyl systemInactive120–130
Target CompoundBiphenyl + fluorophenyl50–100 nM (CNS)210–220

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